molecular formula C17H21N7O B10755077 N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

Cat. No.: B10755077
M. Wt: 339.4 g/mol
InChI Key: ZRWNCIWVANTRGL-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound that integrates multiple functional groups, making it a versatile molecule in medicinal chemistry. This compound is part of the pyrazolo[1,5-b]pyridazine family, known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aminopyrazoles with enaminonitriles or enaminones, followed by cyclization reactions . The reaction conditions often require the use of strong bases such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C17H21N7O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C17H21N7O/c1-3-16-14(13-21-24(16)20-6-1)15-4-7-19-17(22-15)18-5-2-8-23-9-11-25-12-10-23/h1,3-4,6-7,13H,2,5,8-12H2,(H,18,19,22)

InChI Key

ZRWNCIWVANTRGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

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